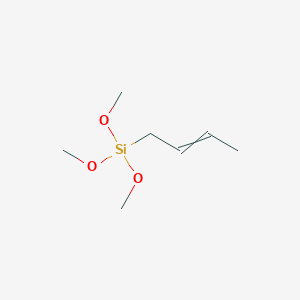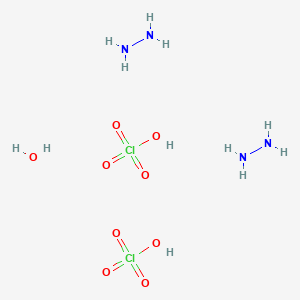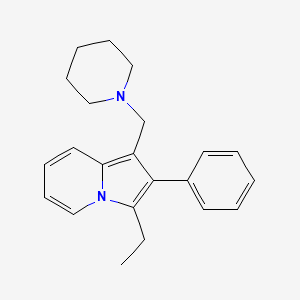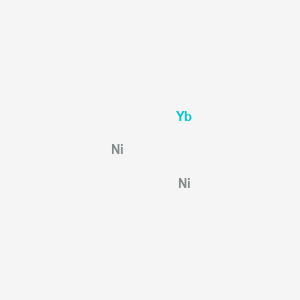
Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate is a complex organic compound featuring a pyrrole ring substituted with biphenyl and cyclohexyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the use of continuous flow reactors. These methods ensure consistent quality and efficiency, making the compound suitable for large-scale applications.
化学反応の分析
Types of Reactions: Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development and delivery systems.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism by which Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context of use.
類似化合物との比較
Tetrazoles: Known for their stability and biological activity.
Indole Derivatives: Widely studied for their diverse biological activities.
Biphenyl Compounds: Commonly used in organic synthesis and materials science.
Uniqueness: Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties
特性
CAS番号 |
23230-36-6 |
|---|---|
分子式 |
C28H29NO6 |
分子量 |
475.5 g/mol |
IUPAC名 |
trimethyl 1-cyclohexyl-5-(4-phenylphenyl)pyrrole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C28H29NO6/c1-33-26(30)22-23(27(31)34-2)25(28(32)35-3)29(21-12-8-5-9-13-21)24(22)20-16-14-19(15-17-20)18-10-6-4-7-11-18/h4,6-7,10-11,14-17,21H,5,8-9,12-13H2,1-3H3 |
InChIキー |
OJXADSAKLMTMDZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N(C(=C1C(=O)OC)C(=O)OC)C2CCCCC2)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)








![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)

